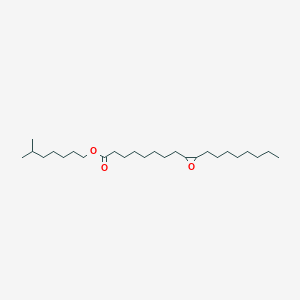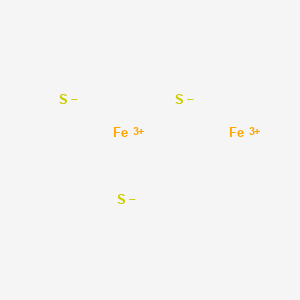
Bromuro de galio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium bromide, also known as gallium(III) bromide, is a chemical compound with the formula GaBr3. At room temperature and atmospheric pressure, it appears as a white, crystalline powder. This compound is highly reactive with water, undergoing an exothermic reaction. It is primarily found in its dimeric form and is a member of the gallium trihalide group, similar to gallium chloride and gallium iodide .
Aplicaciones Científicas De Investigación
Gallium bromide has several applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the coupling of indoles with phenylacetylene.
Biology and Medicine: Gallium bromide’s ability to release oxygen free radicals makes it useful in biological and medical research, particularly in studies involving oxidative stress.
Industry: Gallium bromide is used as an organic intermediate in various industrial processes.
Mecanismo De Acción
Target of Action
Gallium(III) bromide, also known as Gallium bromide (GaBr3), is a chemical compound that has been found to target the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the process of transcription, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
Gallium(III) bromide interacts with its target, RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
It is known that the compound’s action on rna polymerase disrupts the normal process of transcription, which can have downstream effects on protein synthesis and other cellular processes .
Pharmacokinetics
It is known that some limitations of gallium ions as antimicrobials exist, including low bioavailability and explosive release .
Result of Action
The suppression of RNA synthesis by Gallium(III) bromide leads to reduced metabolic rates and energy utilization within the cell . This can inhibit the growth and proliferation of cells, making Gallium(III) bromide a potential candidate for antimicrobial and anticancer therapies .
Análisis Bioquímico
Biochemical Properties
Gallium(III) bromide is a multi-target antibacterial agent that has excellent antibacterial activity, especially against multidrug-resistant (MDR) pathogens . Some limitations of gallium ions as antimicrobials still exist, including low bioavailability and explosive release .
Cellular Effects
Gallium(III) bromide is a powerful oxidizing agent and is able to release oxygen free radicals from the water in mucous membranes . This suggests that Gallium(III) bromide may have significant effects on cellular processes, particularly those involving oxidative stress.
Molecular Mechanism
It is known that Gallium(III) bromide can catalyze the coupling of indoles with phenylacetylene to form 1,1-bis (1H-3-indolyl)-1-phenylethanes . This indicates that Gallium(III) bromide may interact with biomolecules and influence gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method to synthesize gallium bromide involves heating elemental gallium in the presence of bromine liquid under vacuum conditions. This reaction is highly exothermic, and the resulting mixture is allowed to rest before undergoing various purification steps . The chemical equation for this reaction is: [ 2 \text{Ga} (s) + 3 \text{Br}_2 (l) \rightarrow 2 \text{GaBr}_3 (g) ]
Industrial Production Methods: Historically, gallium was obtained by electrolysis of its hydroxide in a solution of potassium hydroxide. Today, gallium is primarily obtained as a byproduct of aluminum and zinc production . Gallium bromide can be synthesized by exposing gallium to bromine in an environment free of water, oxygen, and grease .
Análisis De Reacciones Químicas
Types of Reactions: Gallium bromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: Gallium bromide can act as an oxidizing agent, releasing oxygen free radicals from water in mucous membranes.
Substitution: It can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions: Gallium bromide is often used in reactions involving indoles and phenylacetylene to form 1,1-bis(1H-3-indolyl)-1-phenylethanes . The conditions for these reactions typically involve the use of gallium bromide as a catalyst.
Major Products: The major products formed from reactions involving gallium bromide include various organic intermediates and compounds used in further chemical synthesis .
Comparación Con Compuestos Similares
Gallium bromide is part of the gallium trihalide group, which includes gallium chloride (GaCl3) and gallium iodide (GaI3). Compared to these compounds:
Gallium Chloride (GaCl3): Gallium bromide is more reactive than gallium chloride but is a milder Lewis acid.
Gallium Iodide (GaI3): Gallium bromide shares similar preparation and uses with gallium iodide but differs in reactivity and specific applications.
Gallium bromide’s unique properties, such as its reactivity and catalytic abilities, make it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
gallium;tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXDMYFQIODQI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[Br-].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ga |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-88-9 |
Source


|
| Record name | Gallium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is a key characteristic of Gallium(III) bromide that makes it useful in organic synthesis?
A1: Gallium(III) bromide (GaBr₃) is a strong Lewis acid. [, ] This property makes it a potent catalyst for various organic reactions, including the synthesis of ethers from carboxylic acid esters and lactones using siloxanes as reducing agents. []
Q2: Can you provide an example of how Gallium(III) bromide facilitates unique reactions with indoles?
A2: GaBr₃ promotes dearomative indole insertion in 3-indolylmethanols, leading to the formation of 3,3'-bisindole derivatives with high yields and excellent (Z)-selectivities. [] This reaction is particularly significant because it offers a new approach to dearomatizing indoles and provides an efficient method for synthesizing biologically important 3,3'-bisindole derivatives.
Q3: How does the acidity of Gallium(III) bromide contribute to its reactivity?
A3: The strong acidity of GaBr₃ plays a crucial role in the C-C bond cleavage step during the dearomative indole insertion reaction with 3-indolylmethanols. [] This highlights the importance of its Lewis acidity in enabling specific reaction pathways.
Q4: What methods are used to study the structural properties of Gallium(III) bromide in solution?
A4: Researchers use various spectroscopic techniques like Raman spectroscopy, X-ray absorption fine structure (XAFS), and X-ray diffraction to investigate the structure of Gallium(III) bromide solutions at different temperatures. [] These methods provide insights into the coordination chemistry and behavior of GaBr₃ in solution.
Q5: Beyond its use as a catalyst, are there other notable chemical structures involving Gallium(III) bromide?
A5: Yes, research has led to the characterization of a six-coordinate Gallium(III) bromide complex, [GaBr3(Me3[9]aneN3)]. [] This finding is significant as it represents the first example of a six-coordinate Ga(III) bromide complex and contributes to our understanding of Gallium(III) bromide's coordination chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














